2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound with a unique structure that includes a cyclopentylthio group, a p-tolyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group, in particular, can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
- 2-(cyclopentylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Uniqueness
What sets 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole apart is the combination of the cyclopentylthio, p-tolyl, and trifluoromethoxyphenyl groups, which confer unique chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2OS/c1-15-6-8-16(9-7-15)20-14-26-21(29-19-4-2-3-5-19)27(20)17-10-12-18(13-11-17)28-22(23,24)25/h6-14,19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGPWUTAKWISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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